molecular formula C4H4BrF3O2 B6223892 3-bromo-2-(trifluoromethyl)propanoic acid CAS No. 1361941-67-4

3-bromo-2-(trifluoromethyl)propanoic acid

Cat. No.: B6223892
CAS No.: 1361941-67-4
M. Wt: 220.97 g/mol
InChI Key: VIMZJUGXYOCJDW-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)propanoic acid (C₄H₄BrF₃O₂) is a halogenated carboxylic acid featuring a bromine atom at the β-position and a trifluoromethyl (-CF₃) group at the α-position. This combination of electron-withdrawing substituents enhances its acidity and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1361941-67-4

Molecular Formula

C4H4BrF3O2

Molecular Weight

220.97 g/mol

IUPAC Name

2-(bromomethyl)-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C4H4BrF3O2/c5-1-2(3(9)10)4(6,7)8/h2H,1H2,(H,9,10)

InChI Key

VIMZJUGXYOCJDW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)C(F)(F)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(trifluoromethyl)propanoic acid typically involves the bromination of 2-(trifluoromethyl)propanoic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for 3-bromo-2-(trifluoromethyl)propanoic acid may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be employed.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-2-(trifluoromethyl)propanoic acid involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 3-bromo-2-(trifluoromethyl)propanoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Solubility (aq.) Key Features
3-Bromo-2-(trifluoromethyl)propanoic acid C₄H₄BrF₃O₂ ~221.98 -Br (C3), -CF₃ (C2) Not reported Moderate lipophilicity High acidity, reactive Br site
2-Bromo-2-methylpropanoic acid C₄H₇BrO₂ 167.01 -Br (C2), -CH₃ (C2) 200 Slightly soluble Lower acidity, methyl stabilization
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 -Br (phenyl C3), -F (phenyl C2) Not reported Low aqueous solubility Aromatic ring enhances rigidity
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid C₄HF₇O₂ ~232.04 -CF₃ (C2), -F (C3, C3, C3) Not reported High fluorophilicity Extreme acidity, thermal stability
Propanoic acid, 3-bromo-2-(bromomethyl) C₄H₆Br₂O₂ 245.90 -Br (C3), -CH₂Br (C2) Not reported Low aqueous solubility Dual Br sites for cross-coupling
Key Observations:
  • Acidity: The trifluoromethyl group in the target compound significantly lowers the pKa compared to 2-bromo-2-methylpropanoic acid, where the methyl group is electron-donating . The fluorinated analog (C₄HF₇O₂) exhibits even greater acidity due to additional fluorine atoms .
  • Solubility: Aromatic derivatives (e.g., 3-(3-bromo-2-fluorophenyl)propanoic acid) show reduced water solubility due to hydrophobic phenyl rings .
  • Reactivity: The presence of two bromine atoms in 3-bromo-2-(bromomethyl)propanoic acid enables diverse substitution pathways, unlike the single Br in the target compound .

Stability and Reactivity Trends

  • Metabolic Stability: The -CF₃ group in the target compound reduces oxidative metabolism rates compared to non-fluorinated analogs (e.g., 2-bromo-2-methylpropanoic acid) .
  • Thermal Decomposition: Brominated compounds with aliphatic chains (e.g., 3-bromo-2-(bromomethyl)propanoic acid) may decompose at lower temperatures than aromatic derivatives due to weaker C-Br bonds .

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